molecular formula C24H23N5O4S B2850310 N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(2-methoxyphenyl)-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetamide CAS No. 1203203-01-3

N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(2-methoxyphenyl)-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetamide

Cat. No.: B2850310
CAS No.: 1203203-01-3
M. Wt: 477.54
InChI Key: RMRHASYBQBPXHQ-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(2-methoxyphenyl)-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzo[d][1,3]dioxole ring, a pyrazolo[3,4-d]pyridazine moiety, and a thioacetamide group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(2-methoxyphenyl)-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole and pyrazolo[3,4-d]pyridazine intermediates. These intermediates are then coupled using a thioacetamide linkage. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(2-methoxyphenyl)-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(2-methoxyphenyl)-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(2-methoxyphenyl)-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(2-methoxyphenyl)-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetamide include:

Uniqueness

What sets this compound apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties not found in other compounds.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[1-(2-methoxyphenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O4S/c1-14(2)22-16-11-25-29(17-6-4-5-7-18(17)31-3)23(16)24(28-27-22)34-12-21(30)26-15-8-9-19-20(10-15)33-13-32-19/h4-11,14H,12-13H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMRHASYBQBPXHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(C2=C1C=NN2C3=CC=CC=C3OC)SCC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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